molecular formula C9H7ClINO2 B1421156 Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate CAS No. 1142191-73-8

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate

Cat. No. B1421156
M. Wt: 323.51 g/mol
InChI Key: PFURSIHBCIIRFW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate” is an organic compound with the empirical formula C9H7ClINO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . This compound is widely used in scientific experiments to develop new drugs and materials.


Molecular Structure Analysis

The molecular weight of “Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate” is 323.51 . The SMILES string representation of the molecule is COC(=O)\C=C\c1c(Cl)nccc1I .


Physical And Chemical Properties Analysis

“Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate” is a solid . It is a pale yellow to orange crystalline solid.

Scientific Research Applications

  • Synthesis of Benzo[b][1,8]naphthyridine-3-carboxylic Methyl Esters

    Methyl-3-(2-chloroquinolin-3-yl)acrylates were utilized to yield methyl benzo[b][1,8]naphthyridin-3-carboxylates, highlighting the compound's role in facilitating complex organic syntheses (Nithyadevi & Rajendran, 2006).

  • Crystal Structure Analysis

    Investigations into the crystal structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, provide insights into the molecular structure and potential applications of these compounds in designing new materials or drugs (Wang et al., 2012).

  • Polymerization Studies

    Research on the radical homopolymerization of related cyclic monomers, like methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, underscores the potential of methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate in polymer chemistry, possibly leading to new materials with unique properties (Moszner et al., 2003).

  • Herbicidal Activity

    Some derivatives, like 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have shown significant herbicidal activities, indicating the compound's utility in agricultural applications (Wang et al., 2004).

  • Molecular Engineering for Solar Cells

    Derivatives like 2-cyano-acrylic acid have been used in molecular engineering for organic sensitizers in solar cell applications, demonstrating the compound's potential in renewable energy technologies (Kim et al., 2006).

  • Atmospheric Degradation Studies

    Studies on the gas-phase kinetics of acrylate esters, including methyl 3-methylacrylate, provide valuable information on the environmental impact and degradation processes of these compounds in the atmosphere (Moreno et al., 2014).

Safety And Hazards

“Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

methyl (E)-3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClINO2/c1-14-8(13)3-2-6-7(11)4-5-12-9(6)10/h2-5H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURSIHBCIIRFW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673901
Record name Methyl (2E)-3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate

CAS RN

1142191-73-8
Record name Methyl (2E)-3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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